1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide
Description
Properties
IUPAC Name |
1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,11-12-4-2-1-3-5-12)17-13-6-8-18(9-7-13)14-10-15-21-16-14/h1-5,10,13,17H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYOLFZRNIDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)CC2=CC=CC=C2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazinecarbothioamide with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic conditions. This step results in the formation of the thiadiazole core structure.
Piperidine Ring Formation: The piperidine ring is introduced by reacting the thiadiazole derivative with a suitable piperidine precursor, such as 4-piperidone, under basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Influence : All three compounds retain the 1,2,5-thiadiazole-piperidine core, which is associated with enhanced binding to enzymes or receptors due to nitrogen and sulfur atoms’ electronegativity.
Substituent Variability: The pyrazole-sulfonamide analog (C₁₁H₁₆N₆O₂S₂) has a smaller molecular weight (328.4 g/mol), likely improving membrane permeability .
Pharmacological Implications: While bioactivity data for these specific compounds are absent, structurally similar piperidine-thiadiazole sulfonamides (e.g., DMPI and CDFII) have demonstrated synergistic effects with carbapenems against methicillin-resistant S. aureus (MRSA) .
Functional Group Comparisons
- Thiadiazole vs. Benzoxazole : The 1,2,5-thiadiazole’s electron-deficient nature contrasts with the benzoxazole’s oxygen atom, which could influence redox properties or metabolic stability.
Biological Activity
1-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 338.5 g/mol. The compound features a thiadiazole ring fused with a piperidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S₂ |
| Molecular Weight | 338.5 g/mol |
| CAS Number | 2309732-96-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,5-thiadiazole scaffold. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
- Cell Line Studies : In vitro studies have shown that similar thiadiazole derivatives exhibit potent growth inhibitory effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For example, a related compound was reported to have an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong cytotoxicity .
- Mechanism of Action : The mechanism appears to involve induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways. This suggests that these compounds can promote programmed cell death in cancerous cells .
- In Vivo Studies : Animal model studies have further confirmed the efficacy of these compounds in targeting tumor cells. For instance, a study involving radioactive tracing demonstrated that certain derivatives effectively localized to sarcoma cells in tumor-bearing mice .
Antibacterial and Enzyme Inhibition Activities
In addition to anticancer properties, the compound has shown promise in antibacterial activity and enzyme inhibition.
- Antibacterial Activity : Compounds with similar structures have been tested against various bacterial strains, demonstrating significant antibacterial effects . This suggests potential applications in treating infections.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurological disorders . The binding affinity and selectivity for these enzymes are critical for therapeutic applications.
Case Studies
Several case studies provide insights into the biological activity of thiadiazole-based compounds:
- Case Study on Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that modifications to the piperidine ring could enhance activity significantly; for instance, changing substituents led to variations in IC50 values by up to four times .
- Mechanistic Insights : Research focusing on the apoptotic pathways activated by these compounds revealed that they induce cell cycle arrest at specific phases (e.g., G2/M), contributing to their anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
